Rivanicline (fumarate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivanicline (fumarate) involves the reaction of N-methyl-4-(3-pyridinyl)-3-butene-1-amine with fumaric acid. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Rivanicline (fumarate) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Rivanicline (fumarate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored as a treatment for Alzheimer’s disease, ulcerative colitis, and other inflammatory conditions.
Mechanism of Action
Rivanicline (fumarate) exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily binding to the α4β2 subtype. This binding modulates the release of neurotransmitters such as dopamine and norepinephrine, leading to its nootropic and stimulant effects. Additionally, it inhibits the production of Interleukin-8, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ispronicline: Another partial agonist at nicotinic acetylcholine receptors, primarily targeting the α4β2 subtype.
Varenicline: A partial agonist at α4β2 and full agonist at α7 nicotinic acetylcholine receptors, used for smoking cessation.
Dimethyl fumarate: Used in the treatment of multiple sclerosis, though it acts through different mechanisms.
Uniqueness
Rivanicline (fumarate) is unique in its dual action as a nootropic and anti-inflammatory agent. Its selective binding to the α4β2 subtype of nicotinic acetylcholine receptors distinguishes it from other compounds, providing a specific therapeutic profile .
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
but-2-enedioic acid;N-methyl-4-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C10H14N2.C4H4O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;5-3(6)1-2-4(7)8/h2,4-6,8-9,11H,3,7H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
NDUVUFHHRZTPAW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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